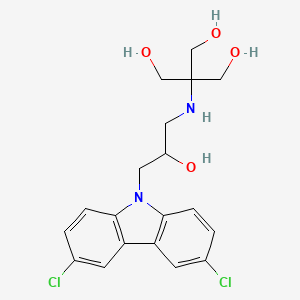

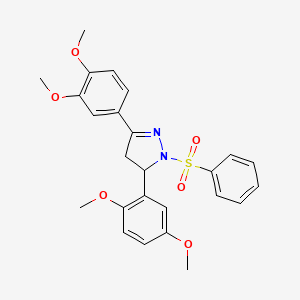

2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C19H22Cl2N2O4 and its molecular weight is 413.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent Properties

Research has shown that this compound, also known as DCAP, acts as an antibacterial agent disrupting membrane potential and permeability in bacteria. Its stereochemistry does not affect its biological activity, and its structural features, like aromaticity and the presence of chlorine-substituted carbazole, are crucial for its activity. Modifications to the hydrophobic tail region can enhance its antibacterial effectiveness. It shows promise against pathogens such as Bacillus anthracis and Francisella tularensis. Its combination with other antibiotics like ampicillin or kanamycin increases its potency, indicating potential as a scaffold for developing chemotherapeutic agents for persistent bacterial infections (Hurley et al., 2015).

Application in Fluorometric Detection

This compound has been used in creating fluorescent lead complexes for the detection of nitroaromatics. Schiff base ligands, synthesized using derivatives of this compound, when reacted with lead(II) acetate tri-hydrate, result in complexes that exhibit fluorescence. This property has been leveraged for the identification of pollutant nitroaromatics, providing a basis for potential applications in environmental monitoring and safety (Chattopadhyay et al., 2018).

Enhanced Polyester Resin Properties

The compound has been employed in modifying unsaturated polyester resin, resulting in enhanced thermal and heat resistance compared to traditional resins. Its application in polyester resins has shown to improve their thermal stability, suggesting its usefulness in materials science, especially in contexts requiring heat-resistant materials (Lubczak, 2013).

Immunomodulatory Potential

A study revealed the immunosuppressive activity of compounds structurally related to this chemical. It found that modifications in the compound could impact lymphocyte-decreasing effects and could have implications for skin allografts in rats. This suggests its potential use in developing drugs for immunosuppression, particularly in organ transplantation scenarios (Kiuchi et al., 2000).

Catalytic Applications

Studies indicate that derivations of this compound can serve as catalysts in various chemical reactions, including the oxidation of alcohols. This suggests its potential utility in industrial processes, particularly in synthesizing specific chemicals or in processes requiring catalysts for oxidation reactions (Majumder et al., 2017).

properties

IUPAC Name |

2-[[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O4/c20-12-1-3-17-15(5-12)16-6-13(21)2-4-18(16)23(17)8-14(27)7-22-19(9-24,10-25)11-26/h1-6,14,22,24-27H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQKLUOZMYHGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2CC(CNC(CO)(CO)CO)O)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)

![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)

![2-(4-Butoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2597786.png)

![1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2597787.png)

![6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2597795.png)